molecular formula C10H20N2O2 B15273019 Methyl 2-amino-4-(piperidin-1-YL)butanoate

Methyl 2-amino-4-(piperidin-1-YL)butanoate

Cat. No.: B15273019
M. Wt: 200.28 g/mol
InChI Key: BWRRYRKPITWNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-(piperidin-1-yl)butanoate is a chemical compound with the molecular formula C10H20N2O2. It is a versatile small molecule scaffold often used in research and development. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(piperidin-1-yl)butanoate typically involves the esterification of 2-amino-4-(piperidin-1-yl)butanoic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(piperidin-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(piperidin-1-yl)butanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(piperidin-1-yl)butanoate is unique due to its versatile scaffold, which allows for various chemical modifications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 2-amino-4-piperidin-1-ylbutanoate

InChI

InChI=1S/C10H20N2O2/c1-14-10(13)9(11)5-8-12-6-3-2-4-7-12/h9H,2-8,11H2,1H3

InChI Key

BWRRYRKPITWNQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1CCCCC1)N

Origin of Product

United States

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